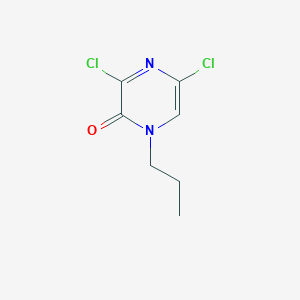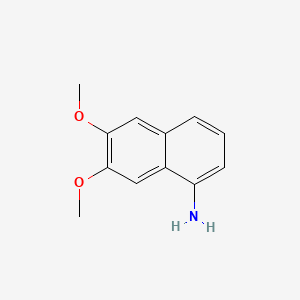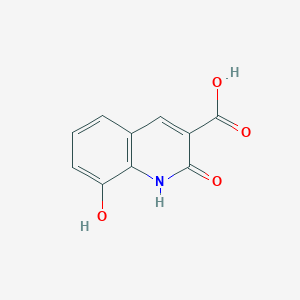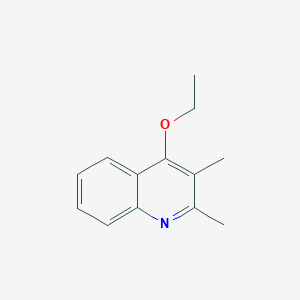
Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸メチルは、ナフタレン環系を含む複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸メチルの合成は、通常、2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸とメタノールを触媒の存在下で反応させることを含みます。反応は完全なエステル化を確実にするために還流条件下で行われます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を大規模で行う場合があります。連続フロー反応器と最適化された反応条件を使用すると、製品の収率と純度を高めることができます。
化学反応の分析
反応の種類
2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸メチルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて対応するキノンを形成することができます。
還元: 還元反応は、この化合物をさまざまなアミン誘導体に変化させることができます。
置換: 求電子置換反応と求核置換反応は、ナフタレン環にさまざまな官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロアルカン、スルホニルクロリドなどの試薬が適切な条件下で使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はキノンを生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学研究の応用
2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸メチルは、いくつかの科学研究の応用があります。
化学: それは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性を含む潜在的な生物活性について研究されています。
医学: 製薬中間体としての可能性を探求する研究が進行中です。
産業: それは、染料、顔料、その他の工業用化学品の製造に使用されます。
科学的研究の応用
Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸メチルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸メチル: は、以下のような他のナフタレン誘導体と類似性を共有しています。
独自性
2-アミノ-3,4-ジヒドロナフタレン-1-カルボン酸メチルの独自性は、その特定の構造にあり、それは他の類似の化合物と比較して独自の相互作用と反応性を可能にします。
類似化合物との比較
Similar Compounds
Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate: shares similarities with other naphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5H,6-7,13H2,1H3 |
InChIキー |
QBQXZABKRSBMDZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(CCC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Dimethyl(phenyl)silyl]methyl acetate](/img/structure/B11895260.png)

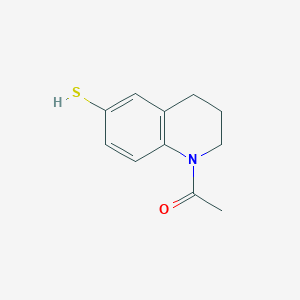

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)

